Aluminium propionate

Descripción

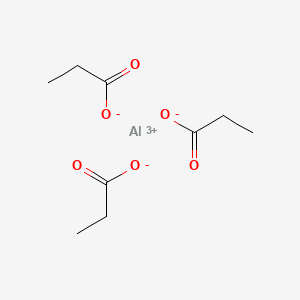

Aluminium propionate (chemical formula: $ \text{Al(C}2\text{H}5\text{COO)}_3 $) is an organic aluminium salt derived from propionic acid. It is widely utilized in industrial and pharmaceutical formulations due to its antimicrobial and stabilizing properties. Structurally, it consists of a central aluminium ion coordinated with three propionate anions. This compound is notable for its role in bactericidal and cleansing agents, where it acts as a preservative and stabilizer, particularly in topical formulations . Its efficacy stems from the slow release of propionic acid, which inhibits microbial growth. However, its solubility in water is relatively low compared to alkali metal propionates (e.g., sodium or calcium propionate), limiting its use in aqueous systems .

Structure

2D Structure

Propiedades

Número CAS |

7068-70-4 |

|---|---|

Fórmula molecular |

C9H15AlO6 |

Peso molecular |

246.19 g/mol |

Nombre IUPAC |

aluminum;propanoate |

InChI |

InChI=1S/3C3H6O2.Al/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |

Clave InChI |

DMGNPLVEZUUCBT-UHFFFAOYSA-K |

SMILES canónico |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Al+3] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Between Sodium Propionate and Aluminium Sulfate

- Dissolve 46 grams of sodium propionate in 500 mL of distilled water.

- Prepare a separate solution of 54 grams of aluminium sulfate in 500 mL of distilled water.

- Add the aluminium sulfate solution to the sodium propionate solution while stirring for 30 minutes.

- Filter the mixture and add catalytic quantities (0.1–5%) of propionic acid.

- Evaporate the solution to form a slurry, filter again, and wash with cold water containing propionic acid followed by distilled water.

- Dry the resultant white crystalline powder.

Outcome: Aluminium tri-propionate is obtained, which is stable and insoluble in water but soluble in acidic or alkaline solutions.

Reaction Between Aluminium Chloride and Sodium Propionate

- Dissolve 0.1 mol of aluminium chloride in 100 mL of distilled water.

- Prepare a solution of 0.3 mol sodium propionate in 100 mL of distilled water.

- Add 10 mL of propionic acid to the mixture and stir for one hour.

- Evaporate the water, wash the residue with distilled water, filter, and dry.

Outcome: Aluminium dipropionate is produced, containing 1–5 molecules of hydration.

Direct Combination of Propionic Acid and Aluminium Hydroxide

- React aluminium hydroxide with propionic acid or propionic anhydride at varying molar ratios:

- For aluminium tri-propionate: Use equimolar quantities.

- For aluminium dipropionate: Use two moles of aluminium hydroxide with four moles of propionic acid or anhydride.

- Optionally use an inert solvent such as toluene or benzene for reaction facilitation.

- Separate the insoluble product via filtration.

Outcome: Both aluminium tri-propionate and dipropionate can be synthesized using this method.

Sol-Gel Technique

- Aluminium propionate is dissolved in an appropriate solvent to form a sol.

- The sol undergoes gelation followed by drying under controlled conditions to yield amorphous powder.

- Crystallization occurs upon heating at specific temperatures:

- Sonicated powders crystallize into γ-Al2O3 at lower temperatures.

- Unsonicated powders require heating up to 800°C for α-Al2O3 formation.

Characterization Techniques: X-ray powder diffraction, scanning electron microscopy (SEM), and nuclear magnetic resonance (NMR) are used to analyze crystallinity.

Reaction with Dibasic or Tribasic Acids

- Dissolve this compound or dipropionate in acids such as citric acid, lactic acid, acetic acid, or tartaric acid under gentle warming.

- Stir until complete dissolution is achieved.

- Evaporate the solvent under reduced pressure and allow crystallization.

Outcome: Double salts of aluminium dipropionate are formed, which are soluble in water, alcohol, and glycerin.

Comparative Data Table

| Method | Reactants | Conditions | Product | Solubility |

|---|---|---|---|---|

| Sodium Propionate + Al₂(SO₄)₃ | Sodium Propionate, Aluminium Sulfate | Stirring + Acid Addition | Aluminium Tri-propionate | Soluble in acids/alkalis |

| AlCl₃ + Sodium Propionate | Aluminium Chloride, Sodium Propionate | Stirring + Acid Addition | Aluminium Dipropionate | Soluble in acids/alkalis |

| Direct Combination | Propionic Acid + Al(OH)₃ | No solvent required (optional inert solvent) | Tri-/Di-propionates | Insoluble in inert solvents |

| Sol-Gel Technique | This compound | Sonication + Heating | γ-Al₂O₃/α-Al₂O₃ | Varies |

| Reaction with Dibasic Acids | Citric/Lactic/Acetic/Tartaric Acid | Warm + Evaporation | Double Salts | Soluble |

Notes on Optimization

- The purity of reactants significantly affects product quality; distilled water is recommended for all processes.

- Adjusting pH between 4–5 during synthesis enhances solubility and stability.

- Heating parameters during sol-gel synthesis must be carefully controlled to achieve desired crystalline phases.

Análisis De Reacciones Químicas

Tipos de Reacciones: El propionato de aluminio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El propionato de aluminio se puede oxidar para formar óxido de aluminio y ácido propiónico.

Reducción: Se puede reducir a aluminio metálico y ácido propiónico bajo condiciones específicas.

Sustitución: Los grupos propionato se pueden sustituir con otros ligandos, lo que lleva a la formación de diferentes complejos de aluminio.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: El oxígeno, el peróxido de hidrógeno y otros agentes oxidantes se pueden utilizar para reacciones de oxidación.

Agentes Reductores: El gas hidrógeno y otros agentes reductores pueden facilitar las reacciones de reducción.

Reacciones de Sustitución: Varios ligandos, como los haluros u otros carboxilatos, se pueden utilizar en reacciones de sustitución.

Principales Productos:

Oxidación: Óxido de aluminio (Al2O3) y ácido propiónico.

Reducción: Aluminio metálico y ácido propiónico.

Sustitución: Diferentes complejos de aluminio dependiendo del sustituyente utilizado.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Catalysis

- Aluminium propionate serves as a precursor for synthesizing other aluminium compounds. It is involved in various chemical reactions, functioning as a catalyst in organic synthesis. For instance, it can facilitate the polymerization of propylene oxide to produce polyols used in polyurethane production.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Synthesis | Reaction with aluminium chloride and propionic acid | This compound |

| Catalysis | Used in organic reactions such as polymerization | Various organic compounds |

Biological Applications

Drug Delivery Systems

- Research indicates that this compound can enhance the delivery of therapeutic agents. Its properties allow it to act as a carrier for drugs, improving bioavailability and targeting specific tissues.

Adjuvant in Vaccines

- The compound is studied for its potential role as an adjuvant, which enhances the immune response to vaccines. Its mechanism involves interaction with immune cells, promoting a stronger response to antigens.

Case Study: Immune Response Enhancement

- A study demonstrated that when this compound was used alongside a vaccine for influenza, there was a significant increase in antibody production compared to control groups that did not receive the adjuvant .

Industrial Applications

Coatings and Adhesives

- In industry, this compound is utilized in the formulation of coatings and adhesives due to its unique properties such as adhesion promotion and thermal stability. Its inclusion in formulations enhances durability and performance under various environmental conditions.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Coatings | Improves adhesion and resistance to environmental factors |

| Adhesives | Enhances bond strength and thermal stability |

Mecanismo De Acción

El mecanismo de acción del propionato de aluminio implica su interacción con varios objetivos moleculares y vías. En sistemas biológicos, puede actuar como un adyuvante al mejorar la respuesta inmunitaria a los antígenos. El compuesto también puede interactuar con las membranas celulares y las proteínas, lo que lleva a cambios en la función celular y las vías de señalización. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el propionato de aluminio.

Compuestos Similares:

Isopropóxido de aluminio: Similar al propionato de aluminio, se utiliza como reactivo en la síntesis orgánica y tiene aplicaciones en catálisis.

Acetato de aluminio: Otro compuesto de carboxilato de aluminio con aplicaciones en medicina e industria.

Butirato de aluminio: Similar en estructura al propionato de aluminio pero con una cadena de carbono más larga, lo que lleva a diferentes propiedades y aplicaciones.

Unicidad: El propionato de aluminio es único debido a su estructura química específica y sus propiedades, que lo hacen adecuado para una amplia gama de aplicaciones. Su capacidad para someterse a varias reacciones químicas y su posible uso en investigación científica y procesos industriales lo diferencian de otros compuestos similares.

Comparación Con Compuestos Similares

Structural Analogues: Other Aluminium Carboxylates

Aluminium propionate belongs to a broader class of aluminium carboxylates. Key comparisons include:

Key Findings :

- This compound exhibits intermediate solubility among aluminium carboxylates, making it suitable for semi-aqueous formulations.

- Unlike aluminium citrate, it lacks chelation capacity but offers stronger antimicrobial action due to propionic acid release .

Functional Analogues: Other Metal Propionates

Propionates of different metals vary significantly in bioavailability, solubility, and applications:

Key Findings :

- Sodium and calcium propionates dominate food preservation due to GRAS status, whereas this compound is preferred in non-food antimicrobial applications .

- Zinc propionate outperforms this compound in bioavailability for animal nutrition but lacks broad-spectrum antimicrobial utility .

Pharmaceutical Propionate Derivatives

Propionate esters and complexes are common in drug formulations:

Key Findings :

- This compound lacks the systemic activity of pharmaceutical propionates (e.g., fluticasone) but is superior in topical stability .

Syntrophic and Microbial Interactions

In microbial systems, propionate degradation pathways highlight differences in compound utility:

- Pelotomaculum schinkii prioritizes formate over $ \text{H}_2 $ for propionate catabolism, suggesting propionates may influence microbial consortia dynamics .

- Polyphosphate-accumulating organisms (PAOs) metabolize propionate faster than glycogen-accumulating organisms (GAOs), indicating propionates could selectively inhibit GAOs in wastewater treatment .

Key Insight : this compound’s antimicrobial action may leverage these metabolic disparities to target specific pathogens.

Actividad Biológica

Aluminium propionate, a compound formed from aluminium and propionic acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and implications for health and safety.

Chemical Structure and Properties

This compound is represented by the chemical formula and is classified as a double salt of aluminium and propionic acid. It exists in various forms, including aluminium dipropionate and their double acid salts, which are noted for their stability and solubility in organic solvents .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for use as a food preservative and in cleaning agents. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Salmonella species. A study demonstrated that propionate compounds could significantly reduce biofilm formation in Salmonella, which is crucial for preventing infections in food products .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Salmonella Typhimurium | 0.5 mg/mL | 75% reduction |

| Escherichia coli | 1.0 mg/mL | 60% reduction |

| Staphylococcus aureus | 0.3 mg/mL | 50% reduction |

2. Interaction with Biological Systems

Aluminium ions can interact with various biological molecules, potentially altering their function. Aluminium has been shown to substitute for magnesium in certain proteins, leading to conformational changes that may affect enzymatic activity . This interaction raises concerns regarding the potential neurotoxicity of aluminium compounds, including this compound, particularly in long-term exposure scenarios.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic effects of aluminium exposure in animal models. Results indicated that prolonged exposure to aluminium compounds resulted in cognitive deficits and alterations in neurotransmitter levels. While this compound was not the sole focus, its implications were noted due to its aluminium content .

Safety and Regulatory Considerations

The safety profile of this compound is critical for its application in food and pharmaceutical industries. Regulatory agencies have established guidelines regarding acceptable levels of aluminium intake. Research indicates that while short-term exposure to aluminium compounds may be safe, chronic exposure could lead to adverse health effects.

Table 2: Regulatory Guidelines for Aluminium Intake

| Organization | Acceptable Daily Intake (ADI) |

|---|---|

| World Health Organization (WHO) | 1 mg/kg body weight |

| European Food Safety Authority (EFSA) | 0.5 mg/kg body weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.